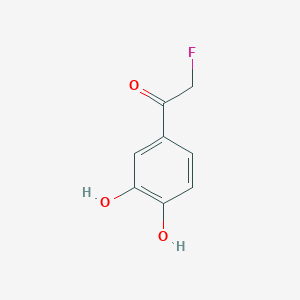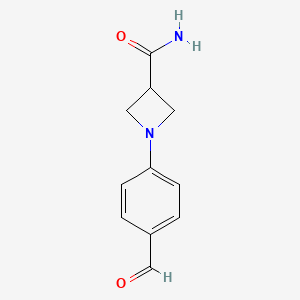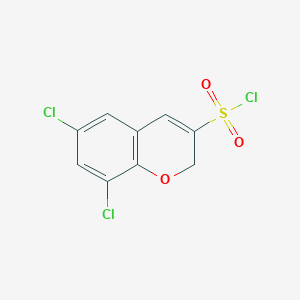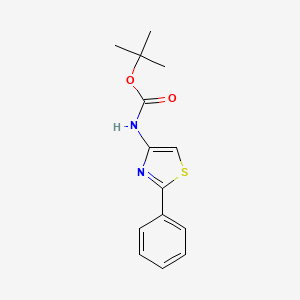
4-(Aminomethyl)picolinicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)picolinicacidhydrochloride is a chemical compound that belongs to the class of picolinic acid derivatives. Picolinic acid is an organic compound with the formula C₆H₄N(COOH) and is a derivative of pyridine with a carboxylic acid substituent at the 2-position . The hydrochloride form of 4-(Aminomethyl)picolinic acid is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(Aminomethyl)picolinicacidhydrochloride can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of 4-hydroxybenzoic acid, followed by esterification, oxidation, condensation with nitromethane, and subsequent catalytic hydrogenation and hydrolysis . This method is advantageous due to its high yield, low cost, and minimal environmental impact.
Chemical Reactions Analysis
4-(Aminomethyl)picolinicacidhydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(Aminomethyl)picolinicacidhydrochloride has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a building block in organic synthesis. In biology, it is studied for its potential role in metal ion chelation and its effects on various biological pathways. In medicine, it is investigated for its potential therapeutic applications, including its use as a nootropic agent . Additionally, it has industrial applications in the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)picolinicacidhydrochloride involves its interaction with specific molecular targets and pathways. It is known to chelate metal ions, which can influence various biological processes. The compound’s effects on acetylcholine receptors have been studied, indicating its potential role in enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of its nootropic activity.
Comparison with Similar Compounds
4-(Aminomethyl)picolinicacidhydrochloride can be compared with other similar compounds, such as 4-(Aminomethyl)-1-benzylpyrrolidin-2-one and 4-aminomethylphenylboronic acid hydrochloride . These compounds share structural similarities but differ in their specific chemical properties and applications. For example, 4-(Aminomethyl)-1-benzylpyrrolidin-2-one is studied for its nootropic activity, while 4-aminomethylphenylboronic acid hydrochloride is used in organic synthesis.
Properties
Molecular Formula |
C7H9ClN2O2 |
|---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
4-(aminomethyl)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-4-5-1-2-9-6(3-5)7(10)11;/h1-3H,4,8H2,(H,10,11);1H |
InChI Key |
YDESKWINMITFHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CN)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B13152117.png)










![1-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B13152194.png)

